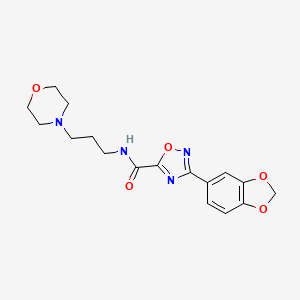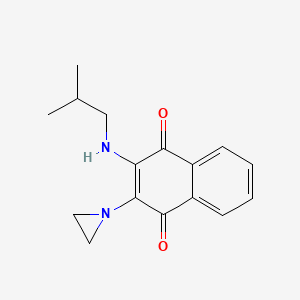![molecular formula C20H17BrN2O2 B4327812 3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327812.png)
3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one
Descripción general
Descripción
3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of anthraquinone and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one has been used in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one has biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures reproducibility of results. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells and animals at high concentrations, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 3-bromo-5-(3-methylpiperidin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one in scientific research. One of the directions is the development of new drugs for the treatment of cancer. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. Another direction is the study of its mechanism of action, which is not fully understood. Further studies are needed to elucidate the molecular mechanisms involved in the antitumor activity of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area that requires further investigation.
Propiedades
IUPAC Name |
12-bromo-10-(3-methylpiperidin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-11-5-4-8-23(10-11)15-9-14(21)18-17-16(15)19(24)12-6-2-3-7-13(12)20(17)25-22-18/h2-3,6-7,9,11H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMMIFBWKTYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,9-dichloro-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4327731.png)
![2,9-dichloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4327733.png)
![8-chloro-7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4327754.png)
![8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B4327762.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4327763.png)
![ethyl {3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4327774.png)

![1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327779.png)
![3'-acetyl-5'-cyclopropyl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327781.png)
![7-allyl-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327787.png)
![8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327790.png)
![9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine](/img/structure/B4327794.png)

